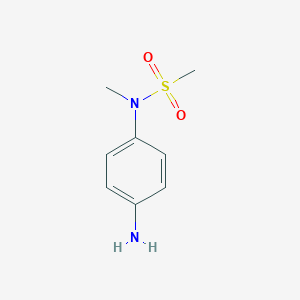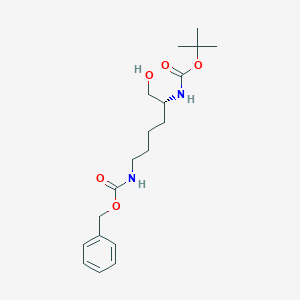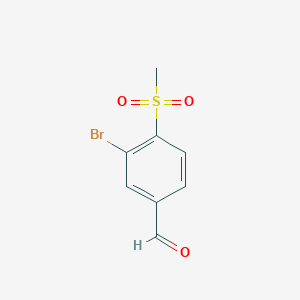
(S)-4-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-butyric acid
説明
The compound is a derivative of butyric acid, which is a short-chain fatty acid. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that it might be used in peptide synthesis, as Fmoc is a common protecting group used in solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an Fmoc-protected amino acid with butyric acid. The carbamoyl group could be introduced through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would include a butyric acid backbone, with a carbamoyl group at the 4-position, and an Fmoc-protected amino group at the 3-position .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group could be removed under mildly basic conditions, allowing the free amine to react with the carboxyl group of another amino acid to form a peptide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the Fmoc group would make it relatively non-polar and hydrophobic .科学的研究の応用
Paramagnetic Amino Acids in Peptide Studies
Research on the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has shown its utility in studying peptides through EPR spectroscopy and other techniques. TOAC is notable for analyzing peptide backbone dynamics, secondary structure, and interactions with membranes or other molecules, indicating the potential of specific amino acids in detailed biochemical investigations (Schreier et al., 2012).
Carboxylic Acids in Fermentation and Biotechnology
The review by Zigová and Šturdı́k (2000) focuses on butyric acid production, highlighting the use of Clostridium strains in fermentation processes. This research underscores the significance of carboxylic acids in industrial biotechnology, particularly in producing biofuels and biochemicals. The study explores various fermentation strategies and the impact of end-product inhibition, offering insights into overcoming challenges in fermentative production processes of carboxylic acids like butyric acid (Zigová & Šturdı́k, 2000).
Butyric Acid in Intestinal Health
Banasiewicz et al. (2020) discuss the dosage determination of butyric acid based on its applications in treating and preventing gastrointestinal diseases. Butyric acid, a short-chain fatty acid produced by colonic bacteria, is crucial for colonocyte energy and has therapeutic potential in various intestinal pathologies. This review suggests that current supplementation doses might not meet the physiological demand in pathological conditions, highlighting the importance of optimizing butyric acid dosage for clinical applications (Banasiewicz et al., 2020).
Electrochemical Biosensors and Carboxylic Acids
Wang et al. (2014) review the development of electrochemical biosensors based on ferroceneboronic acid and its derivatives. These compounds combine a boronic acid moiety for binding and an electrochemically active ferrocene unit, demonstrating the versatility of carboxylic acid derivatives in creating sensors for glucose, glycated hemoglobin (HbA1c), fluoride ions, and other targets. This research highlights the application of carboxylic acids in developing non-enzymatic sensor technologies (Wang et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3S)-5-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-18(23)9-12(10-19(24)25)22-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJWRJHJFIBTBO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426593 | |
| Record name | Fmoc-beta-Gln-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-butyric acid | |
CAS RN |
283160-18-9 | |
| Record name | (3S)-5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283160-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-beta-Gln-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





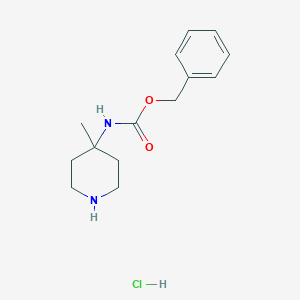
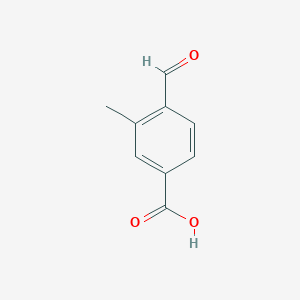
![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)

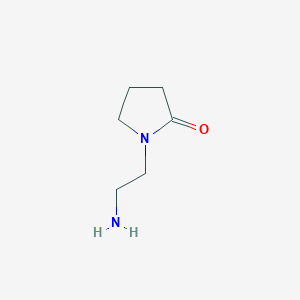
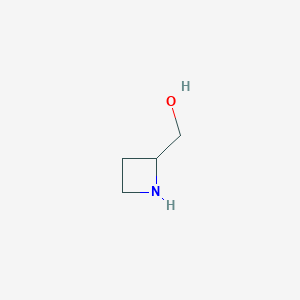
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

